5-Thiazolamine

描述

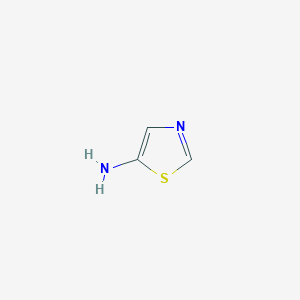

5-Thiazolamine (CAS 17721-00-5) is a heterocyclic compound featuring a thiazole ring substituted with an amino group. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings with significant pharmacological relevance. The amino group in this compound enhances its reactivity and biological activity, making it a precursor in synthesizing derivatives for drug development. While its exact position (whether the amino group is at position 2 or 5) requires clarification due to nomenclature ambiguities, evidence identifies it as a distinct compound used in pharmaceutical research .

准备方法

Synthetic Routes and Reaction Conditions: 5-Thiazolamine can be synthesized through several methods. One common method involves the reaction of alpha-haloketones with thioamides, known as the Hantzsch thiazole synthesis. This reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium acetate in a polar solvent like ethanol.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity.

化学反应分析

Types of Reactions: 5-Thiazolamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thiazole-2-carboxylic acid.

Reduction: Reduction reactions can convert it into dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms in the ring, leading to the formation of various substituted thiazolamines.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorine are often used under controlled conditions.

Major Products:

Oxidation: Thiazole-2-carboxylic acid.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazolamines depending on the substituent introduced.

科学研究应用

Medicinal Chemistry

5-Thiazolamine is extensively used as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in treating conditions such as cancer, inflammation, and infections.

| Compound | Target Disease | Activity |

|---|---|---|

| N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Cancer | Anticancer activity |

| 5-(Trifluoromethyl)-2-thiazolamine | Various | Intermediate for pharmaceuticals |

Antimicrobial Agents

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated its efficacy against bacterial strains responsible for infections.

Anti-inflammatory Agents

The compound has been shown to reduce inflammation in preclinical models. Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.

Case Studies

Several studies highlight the biological activity of this compound:

- Anticancer Activity : A study on N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) demonstrated its oral bioavailability and anticancer effects in vivo .

- Reproductive Toxicity Assessment : Research indicated that exposure to this compound could affect male fertility in animal models, reducing prostate weight and litter sizes .

- Genotoxicity Studies : In vitro assays suggested that the compound may possess mutagenic properties under certain conditions, warranting further investigation into its safety profile .

作用机制

The mechanism of action of 5-Thiazolamine involves its interaction with various molecular targets, including enzymes and receptors. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, influencing enzyme activities. Additionally, the compound can undergo nucleophilic and electrophilic interactions, affecting cellular pathways and leading to its biological effects.

相似化合物的比较

Structural Analogues of 5-Thiazolamine

2-Amino-5-methylthiazole (Meloxicam Related Compound B)

- CAS : 7305-71-7

- Structure: Thiazole with an amino group at position 2 and a methyl group at position 5.

- Applications : Key impurity in meloxicam synthesis; used to validate pharmaceutical purity .

- Synthesis : Prepared via cyclization reactions of thiourea derivatives with α-haloketones .

2-Amino-5-chlorobenzothiazole

- CAS: Not explicitly provided (see ).

- Structure: Benzothiazole (thiazole fused with benzene) with an amino group at position 2 and chlorine at position 5.

- Applications : Anticancer and antimicrobial agent; derivatives show DNA-binding properties .

5-Aminobenzothiazole

- CAS : 95-16-9 (referenced indirectly in ).

- Structure: Benzothiazole with an amino group at position 5.

- Applications : Intermediate in dyes and pharmaceuticals; studied for fluorescence properties .

5-Amino-3-methyl-1,2,4-thiadiazole

- CAS: Not provided (see ).

- Structure: Thiadiazole (two nitrogens and one sulfur) with amino and methyl groups at positions 5 and 3, respectively.

- Applications : Antimicrobial and antitumor activity; distinct from thiazoles due to altered ring structure .

Data Table: Key Properties and Activities

生物活性

5-Thiazolamine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a member of the thiazole family, characterized by its five-membered heterocyclic structure containing sulfur and nitrogen. Its unique chemical properties make it a versatile scaffold for developing biologically active compounds. The compound exhibits various pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit enzymes involved in microbial metabolism, which disrupts DNA, RNA, and protein synthesis in pathogens.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential.

- Molecular Interactions : It forms stable complexes with various biomolecules, leading to either inhibition or activation of specific pathways.

Pharmacological Activities

This compound exhibits a wide range of biological activities:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance:

- Antibacterial Efficacy : A study reported that thiazole derivatives displayed potent antibacterial activity against various strains, including resistant ones .

- Antifungal Properties : Thiazole compounds have also shown effectiveness against fungal infections .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored through various studies:

- COX-1 Inhibition : Research indicates that certain thiazole derivatives selectively inhibit COX-1 enzymes, exhibiting better activity than traditional anti-inflammatory drugs like indomethacin and naproxen .

- In Vivo Studies : In vivo experiments on carrageenan-induced edema models demonstrated significant reductions in inflammation .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research:

- Cell Proliferation Inhibition : Compounds based on the thiazole scaffold have shown promising results in inhibiting the proliferation of various cancer cell lines .

- Mechanisms of Action : The anticancer activity is attributed to apoptosis induction and disruption of metabolic pathways critical for cancer cell survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key factors include:

- Absorption and Distribution : The compound is effectively absorbed through specific transporters and can accumulate in target tissues.

- Metabolism : It interacts with various enzymes and cofactors, modulating metabolic pathways that impact drug efficacy.

Case Studies

Several studies highlight the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Thiazolamine derivatives, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with commercially available precursors like 4-chloro-o-phenylenediamine () or amino acid derivatives ( ).

- Step 2 : Optimize cyclization using thionyl chloride in acidic (H₂SO₄) or basic (pyridine) media ().

- Step 3 : Introduce functional groups via nucleophilic substitution or coupling reactions (e.g., HCTU/HOBt-mediated amidation in ).

- Step 4 : Screen solvents (DMA, DMF), temperatures (0°C to reflux), and catalysts (DIEA) to maximize yield.

- Validation : Monitor reactions via TLC/HPLC and characterize products using NMR and mass spectrometry ( ).

- Data Table :

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Chloro-o-phenylenediamine | SOCl₂, H₂SO₄, 80°C | 72 | |

| Amino acid derivatives | HCTU/HOBt, DIEA, DMA, RT | 85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., thiazole protons at δ 7.5–8.5 ppm) ( ).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹).

- X-ray Crystallography : Resolve ambiguous structures (if crystals are obtainable).

Q. How do structural modifications (e.g., substituents on the thiazole ring) influence the biological activity of this compound derivatives?

- Methodology :

- Step 1 : Synthesize analogs with varying substituents (e.g., methyl, nitro, cyano groups) ().

- Step 2 : Test in vitro bioactivity (e.g., anticancer assays using MTT or apoptosis markers).

- Step 3 : Perform SAR analysis to identify critical pharmacophores ().

- Example : Nitro groups at position 4 enhance antiproliferative activity against HeLa cells ().

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of this compound-based therapeutics?

- Methodology :

- Step 1 : Generate 3D structures using software like Gaussian or Schrödinger.

- Step 2 : Perform docking studies against target proteins (e.g., EGFR, tubulin) to predict binding affinities ().

- Step 3 : Develop QSAR models using descriptors like logP, polar surface area, and H-bond donors.

- Validation : Compare predicted vs. experimental IC₅₀ values ( ).

Q. How can contradictions in spectral or bioactivity data for this compound derivatives be resolved?

- Methodology :

- Scenario 1 : Conflicting NMR assignments due to tautomerism.

- Solution : Use variable-temperature NMR or deuterium exchange experiments ( ).

- Scenario 2 : Discrepant IC₅₀ values across studies.

- Solution : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration) ( ).

Q. What strategies enable the synthesis of enantiomerically pure this compound derivatives for chiral drug development?

- Methodology :

- Step 1 : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization ( ).

- Step 2 : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide ring-opening).

- Step 3 : Separate enantiomers via chiral HPLC or enzymatic resolution ( ).

Q. Methodological Guidelines

- Literature Search : Use SciFinder or Reaxys with keywords like "this compound AND synthesis NOT patent" to filter academic studies ( ).

- Data Interpretation : Apply the FLOAT method ( ) to ensure questions are focused, clear, and ethically aligned.

- Reporting Standards : Include raw spectral data, statistical analysis (e.g., ANOVA for bioassays), and conflicts of interest ( ).

属性

IUPAC Name |

1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-5-2-6-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFXYYLRIUSARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497267 | |

| Record name | 1,3-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17721-00-5 | |

| Record name | 1,3-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。